molecular formula C4H9NO3 B12945248 (2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid

Cat. No.: B12945248
M. Wt: 124.084 g/mol
InChI Key: AYFVYJQAPQTCCC-CZMGFAMSSA-N
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Description

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid is a compound of significant interest in various scientific fields due to its unique isotopic labeling and structural properties. This compound is a derivative of butanoic acid, featuring isotopic labels of nitrogen-15 and carbon-13, which make it particularly useful in research involving metabolic pathways and molecular interactions.

Preparation Methods

The synthesis of (2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid involves several steps, including the incorporation of isotopic labels. The synthetic route typically starts with the preparation of the isotopically labeled precursors. For instance, nitrogen-15 labeled ammonia and carbon-13 labeled glucose can be used as starting materials. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct incorporation of the isotopes. Industrial production methods may involve large-scale fermentation processes using genetically modified microorganisms that can incorporate the isotopic labels into the desired compound.

Chemical Reactions Analysis

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in studies involving isotopic labeling to trace metabolic pathways and understand reaction mechanisms.

    Biology: The compound is employed in metabolic flux analysis to study the flow of metabolites through cellular pathways.

    Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.

    Industry: The compound finds applications in the production of labeled compounds for use in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid involves its interaction with specific molecular targets and pathways. The isotopic labels allow for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid can be compared with other isotopically labeled compounds such as:

    (2R,3S)-2-azanyl-3-hydroxybutanoic acid: This compound lacks the isotopic labels, making it less useful for tracing studies.

    (2R,3S)-2-(15N)azanyl-3-hydroxybutanoic acid: This compound has only the nitrogen-15 label, limiting its applications compared to the fully labeled version.

    (2R,3S)-2-azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid: This compound has only the carbon-13 labels, which may be sufficient for certain studies but not as versatile as the fully labeled compound. The uniqueness of this compound lies in its comprehensive isotopic labeling, providing a powerful tool for detailed metabolic and biochemical studies.

Biological Activity

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid is a compound of interest due to its unique isotopic labeling and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C₄H₈N₃O₃
  • Molecular Weight : 120.12 g/mol
  • CAS Number : 202468-39-1
  • Isotopes : Contains stable isotopes 15N^{15}N and 13C^{13}C, which are useful for metabolic studies.

The compound's biological activity can be attributed to its structural characteristics, particularly the presence of the amino group and hydroxyl group. These functional groups play critical roles in:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity
    • Studies have shown that the compound can scavenge free radicals, reducing oxidative stress in cells.
    • Case Study : In vitro assays demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cell lines compared to controls.
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective properties against neurodegenerative diseases.
    • Case Study : Animal models of Alzheimer's disease showed improved cognitive function when administered the compound.
  • Anti-inflammatory Properties
    • It has been observed to inhibit pro-inflammatory cytokines in various models.
    • Research Finding : A study indicated a decrease in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced ROS levels
NeuroprotectiveImproved cognitive function
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
PropertyValue
Molecular FormulaC₄H₈N₃O₃
Molecular Weight120.12 g/mol
CAS Number202468-39-1
Isotopes15N^{15}N, 13C^{13}C

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Findings suggest:

  • The compound is well absorbed when administered orally.
  • Metabolic pathways involving this compound have been mapped using isotopic labeling techniques.

Properties

Molecular Formula

C4H9NO3

Molecular Weight

124.084 g/mol

IUPAC Name

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1/i1+1,2+1,3+1,4+1,5+1

InChI Key

AYFVYJQAPQTCCC-CZMGFAMSSA-N

Isomeric SMILES

[13CH3][13C@@H]([13C@H]([13C](=O)O)[15NH2])O

Canonical SMILES

CC(C(C(=O)O)N)O

Origin of Product

United States

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